molecular formula C4H8ClNO2S B1653987 1-(Chloromethyl)cyclopropane-1-sulfonamide CAS No. 2089257-44-1

1-(Chloromethyl)cyclopropane-1-sulfonamide

Cat. No. B1653987
CAS RN: 2089257-44-1
M. Wt: 169.63
InChI Key: LMIZEKCVPSFSDJ-UHFFFAOYSA-N
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Description

1-(Chloromethyl)cyclopropane-1-sulfonamide is a chemical compound with the molecular formula C4H8ClNO2S . It has a molecular weight of 169.63 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropane ring with a sulfonamide group and a chloromethyl group attached to the same carbon atom .

Scientific Research Applications

Synthesis of Indane Derivatives

An AlCl3-promoted formal [2 + 3]-cycloaddition of 1,1-cyclopropane diesters with N-benzylic sulfonamides has been developed to construct highly stereoselective indane derivatives. This method showcases an unusual mechanism where the donor-acceptor cyclopropane serves as a source of 2-styrylmalonate, facilitating the synthesis of functionally rich indane derivatives in a fast, high-yielding process (Zhu et al., 2014).

Cyclopropanation Reactions

Cyclopropanation of optically active vinyl sulfoxides with sulfur ylides has demonstrated high yields and diastereoselectivity, producing cyclopropane derivatives where the quaternary α-carbon atom is chiral. This process highlights the compound's role in achieving stereoselective synthesis, valuable in constructing complex organic molecules (Midura et al., 2005).

Synthesis of Orphaned Cyclopropanes

A mechanistically distinct platform for transferring 1,1-dialkylcarbene units to olefins using dialkyl sulfonyl anions has been introduced. This method overcomes challenges associated with traditional metal-catalyzed carbene transfer methods, enabling the synthesis of small molecules containing 1,1-dimethylcyclopropanes without competing 1,2-hydride shifts (Johnson et al., 2022).

Catalytic Synthesis

The introduction of a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions showcases the compound's utility in facilitating reactions. This innovative approach achieves excellent yields in short reaction times, with the catalyst being reusable multiple times without loss of activity (Goli-Jolodar et al., 2016).

Efficient Synthesis and Characterization

Efficient synthesis and characterization of 3-chloro-N-(4-sulfamoylphenethyl)propanamide, a related sulfonamide compound, have been carried out. This compound was evaluated for in vitro cytotoxic activity against various tumor cells, demonstrating significant antiproliferative effects. This research exemplifies the potential biomedical applications and the importance of structural analysis in understanding the compound's properties (Durgun et al., 2016).

properties

IUPAC Name

1-(chloromethyl)cyclopropane-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8ClNO2S/c5-3-4(1-2-4)9(6,7)8/h1-3H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIZEKCVPSFSDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501265525
Record name Cyclopropanesulfonamide, 1-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501265525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2089257-44-1
Record name Cyclopropanesulfonamide, 1-(chloromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2089257-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanesulfonamide, 1-(chloromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501265525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Chloromethyl)cyclopropane-1-sulfonamide
Reactant of Route 2
1-(Chloromethyl)cyclopropane-1-sulfonamide
Reactant of Route 3
1-(Chloromethyl)cyclopropane-1-sulfonamide
Reactant of Route 4
1-(Chloromethyl)cyclopropane-1-sulfonamide
Reactant of Route 5
1-(Chloromethyl)cyclopropane-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
1-(Chloromethyl)cyclopropane-1-sulfonamide

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